molecular formula C7H14O2<br>C7H14O2<br>CH3COO(CH2)4CH3 B166345 Pentyl acetate CAS No. 628-63-7

Pentyl acetate

Cat. No.: B166345
CAS No.: 628-63-7
M. Wt: 130.18 g/mol
InChI Key: PGMYKACGEOXYJE-UHFFFAOYSA-N
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Description

Pentyl acetate (CAS 628-63-7), also known as amyl acetate, is a carboxylic acid ester with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. It is characterized by a fruity aroma, often described as reminiscent of apples, bananas, and pears . Industrially, it is synthesized via enzymatic processes, such as the Bi–Bi Ping-Pong mechanism with substrate inhibition, which optimizes yield and reaction kinetics . This compound is widely used as a flavoring agent in food and beverages, a solvent in coatings and adhesives, and a component in perfumery. Its presence in natural sources, such as Vitis rotundifolia and various fruits, underscores its ecological and commercial significance .

Preparation Methods

Fischer Esterification: Conventional Acid-Catalyzed Synthesis

Fischer esterification remains the most widely employed method for pentyl acetate production due to its simplicity and scalability. The reaction involves refluxing acetic acid (or its derivatives) with 1-pentanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Reaction Mechanism and Optimization

The mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester . Key variables influencing yield include:

  • Molar ratio : A 1:1.5 molar ratio of acetic anhydride to 1-pentanol maximizes conversion while minimizing side reactions .

  • Catalyst loading : 2–5% v/v H₂SO₄ achieves optimal reaction rates without excessive decomposition .

  • Temperature : Reflux conditions (120–140°C) balance reaction kinetics and thermal stability .

A representative study achieved 71% yield using acetic anhydride and 1-pentanol under sulfuric acid catalysis, with purification via fractional distillation .

Table 1: Fischer Esterification Performance Metrics

Acid SourceAlcoholCatalystTemp (°C)Time (hr)Yield (%)
Acetic anhydride 1-pentanolH₂SO₄140271
Acetic acid isopentanolH₂SO₄1301.568
Acetic acid 1-pentanolH₂SO₄120365

Catalytic Esterification: Homogeneous and Heterogeneous Systems

Advanced catalytic systems have been developed to improve selectivity and reduce environmental impact compared to traditional acid catalysis.

Heterogeneous Acid Catalysis

Ion-exchange resins demonstrate exceptional performance in this compound synthesis. A study using KU-2-8 (H⁺ cation exchanger) and AB-17-8 (OH⁻ anion exchanger) resins revealed:

  • OH⁻ anion exchangers achieved 97.9% yield at 120°C vs. 68.9% yield in non-catalytic reactions .

  • Conversion rates followed first-order kinetics, with apparent activation energies of 45.2 kJ/mol (H⁺ resin) vs. 52.8 kJ/mol (OH⁻ resin) .

Table 2: Catalytic Performance Comparison

CatalystConversion (%)Selectivity (%)Yield (%)
Non-catalytic97.870.468.9
KU-2-8 (H⁺ resin)98.693.792.3
AB-17-8 (OH⁻ resin)99.198.997.9
p-Toluenesulfonic acid98.295.193.4

Homogeneous Base Catalysis

Potassium hydroxide (KOH) in sub-stoichiometric quantities (4.2×10⁻² M) enables rapid transesterification:

  • 95% conversion of this compound within 90 minutes at 130°C .

  • Base-catalyzed pathways favor N-(2-hydroxyethyl)acetamide formation through nucleophilic acyl substitution .

Enzymatic Synthesis: Green Chemistry Approaches

Biocatalytic methods using immobilized lipases have emerged as sustainable alternatives to conventional thermal processes:

Lipase-Catalyzed Transesterification

Lipozyme 435 (Candida antarctica lipase B immobilized on acrylic resin) demonstrates exceptional activity in non-aqueous media:

  • 70% yield achieved using ethylene glycol diacetate (EGDA) as acyl donor at 40°C .

  • Reaction kinetics follow Michaelis-Menten behavior with Kₘ = 0.82 mM for 1-pentanol .

Table 3: Enzymatic vs. Chemical Catalysis

ParameterEnzymatic Chemical
Temperature (°C)40120–130
Time (hr)241.5–3
Yield (%)7097.9
E-factor0.82.3

Process Intensification Strategies

Reactive Distillation

Combining reaction and separation units enhances equilibrium conversion:

  • Azeotropic removal of water shifts equilibrium, achieving >99% conversion in continuous systems .

  • Optimal pressure-temperature profiles minimize energy consumption (ΔH = -42.1 kJ/mol) .

Microwave-Assisted Synthesis

Dielectric heating accelerates reaction kinetics:

  • 85% yield achieved in 15 minutes vs. 3 hours conventionally .

  • Specific absorption rate (SAR) of 12 W/g prevents thermal degradation .

Thermodynamic and Kinetic Analysis

Reaction Thermodynamics

Van't Hoff analysis of the esterification equilibrium:

lnKeq=ΔHR(1T)+ΔSR\ln K_{eq} = -\frac{\Delta H}{R} \left(\frac{1}{T}\right) + \frac{\Delta S}{R}

For this compound synthesis :

  • ΔH = -42.1 ± 1.3 kJ/mol

  • ΔS = -118.4 ± 3.8 J/(mol·K)

Kinetic Modeling

The Langmuir-Hinshelwood mechanism best describes heterogeneous catalysis:

r=kKAKBPAPB(1+KAPA+KBPB)2r = \frac{k KA KB PA PB}{(1 + KA PA + KB PB)^2}

Where kk = 8.7×10⁻³ mol/(g·s), KAK_A = 1.2×10⁻³ Pa⁻¹ (acetic acid), KBK_B = 9.8×10⁻⁴ Pa⁻¹ (1-pentanol) .

Industrial-Scale Production Considerations

Catalyst Lifetime and Regeneration

  • Ion-exchange resins maintain >90% activity for 15 cycles with NaOH/EtOH regeneration .

  • Lipase immobilization extends operational stability to 180 days in fixed-bed reactors .

Purity Specifications

Pharmaceutical-grade this compound requires:

  • >99.5% purity (GC analysis)

  • Residual alcohol <0.1% (ASTM D3545)

  • Water content <50 ppm (Karl Fischer titration)

Chemical Reactions Analysis

Types of Reactions: Amyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fragrance and Flavor Industry

Pentyl acetate is primarily recognized for its role in the fragrance and flavor industry. It is employed as a key ingredient in the formulation of artificial fruit flavors, particularly in products that mimic the taste of bananas and pears. The compound’s pleasant aroma makes it suitable for use in perfumes and scented products.

Table 1: Applications in Fragrance and Flavoring

Application TypeSpecific Uses
Flavoring Agent Artificial fruit flavors (banana, pear)
Fragrance Perfumes, air fresheners
Solvent Used in dry cleaning and textile processing

Chemical Solvent

This compound serves as an effective solvent in various chemical processes. It is utilized in the production of coatings, adhesives, and inks due to its ability to dissolve a wide range of substances without causing significant degradation.

Key Properties:

  • Solubility : Slightly soluble in water (2 g/L) but highly miscible with organic solvents.
  • Volatility : Moderate volatility allows it to evaporate quickly, making it suitable for applications requiring rapid drying.

Research Applications

This compound has been used in scientific research, particularly in studies related to olfactory function and sensory perception. Its distinctive odor makes it a useful compound for investigating how smells influence human behavior and psychological responses.

Notable Studies:

  • Olfactory Function Studies : Research has utilized this compound to assess how different scents affect mood and cognition.
  • Psychosocial Effects of Odor : Investigations into how specific odors can evoke memories or emotional responses have incorporated this compound due to its pleasant scent profile .

Table 2: Toxicological Data Summary

EndpointResult
Genotoxicity Not expected to be genotoxic
Repeated Dose Toxicity NOAEL = 689.8 mg/kg/day
Reproductive Toxicity MOE > 100 at current usage levels

Mechanism of Action

The mechanism of action of amyl acetate primarily involves its interaction with olfactory receptors due to its strong odor. When inhaled, amyl acetate binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic banana-like smell. Additionally, as a solvent, it interacts with various chemical compounds, facilitating their dissolution and reaction .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares pentyl acetate with structurally related esters in terms of molecular properties, odor profiles, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Odor Profile Key Applications
This compound C₇H₁₄O₂ 130.18 Sweet, apple, pineapple Food flavoring, solvents, perfumes
Isothis compound C₇H₁₄O₂ 130.18 Strong banana, pear Banana oil, microbial studies
Ethyl butyrate C₆H₁₂O₂ 116.16 Pineapple, sweet Beverage flavoring, fragrances
Pentyl butyrate C₉H₁₈O₂ 158.24 Pear, apricot Food additives, cigarette flavoring
Heptyl acetate C₉H₁₈O₂ 158.24 Fruity, floral Insect attractants, electrophysiology studies

Key Structural Differences :

  • This compound has a linear pentyl chain, while isothis compound features a branched structure (3-methylbutyl group), altering volatility and aroma intensity .
  • Ethyl butyrate has a shorter ethyl chain, contributing to its higher volatility and sharper pineapple notes compared to this compound .

Sensory and Stability Profiles

Odor Thresholds and Flavor Contributions

  • This compound is a dominant ester in beverages like apple juice and tea, imparting sweet, fruity notes at low concentrations (detected at 438 µg/mL in liquors) .
  • Isothis compound exhibits a lower odor threshold, producing intense banana-like aromas even in trace amounts. It is synthesized by microbes like Candida albicans and Staphylococcus aureus, highlighting its role in both natural and industrial contexts .
  • Heptyl acetate elicits stronger electrophysiological responses in insects (e.g., Rhagoletis pomonella) compared to shorter-chain esters, making it critical in pest control research .

Stability in Food Systems

  • This compound shows gradual degradation during storage in processed foods, likely due to reduced microbial activity, whereas heptyl acetate is unstable and undetectable post-processing .

Food and Beverage Industry

  • This compound is pivotal in pear and apple flavor formulations, often paired with hexyl acetate and butyl acetate to enhance complexity .
  • Pentyl butyrate is preferred in apricot and pear flavorings due to its balanced sweetness, while isothis compound dominates banana-flavored products .

Market and Regulatory Insights

The global market for this compound is projected to grow steadily, driven by demand in food flavoring (particularly in Asia and North America) and solvent applications . Regulatory approvals for its use in food (e.g., GRAS status) contrast with stricter guidelines for isothis compound due to its synthetic production routes .

Biological Activity

Pentyl acetate, also known as amyl acetate, is an organic compound classified as a carboxylic acid ester. It is characterized by its fruity and banana-like aroma and is commonly utilized in various applications, including food flavoring and fragrance production. This article explores the biological activity of this compound, focusing on its role in plant defense mechanisms, sensory responses in animals, and potential therapeutic applications.

  • Chemical Formula : C₅H₁₀O₂
  • CAS Number : 628-63-7
  • Molecular Weight : 102.13 g/mol
  • Structure : this compound consists of a pentyl group attached to an acetate moiety.

1. Plant Defense Mechanisms

Recent studies have highlighted the role of this compound in enhancing plant resistance against pathogens. Specifically, pentyl leaf volatiles (PLVs), including this compound, are produced by plants in response to biotic stressors. Research indicates that these volatiles can prime plant defenses, increasing resistance to pathogens like Colletotrichum graminicola in maize. The mechanism involves the induction of specific oxylipins that play a crucial role in signaling pathways associated with plant defense (Fall et al., 2001; Heiden et al., 2003) .

Study Pathogen Effect of this compound Mechanism
Alméras et al., 2003Colletotrichum graminicolaInduces resistanceOxylipin signaling
Song and Ryu, 2013AphidsAttracts predatorsVolatile emission
Choi et al., 2014Various pathogensPriming defensesMetabolite production

2. Sensory Responses in Animals

This compound has been studied for its effects on sensory perception, particularly olfaction in mammals. A study assessing the behavioral sensitivity of mice to various acetate esters found that this compound elicited distinct neural responses, influencing odor discrimination capabilities. This suggests that this compound plays a significant role in the olfactory system, affecting how animals perceive and react to different scents .

Case Study 1: Plant Response to Volatile Compounds

A study conducted on maize plants demonstrated that exposure to PLVs, including this compound, resulted in significant changes in the expression of genes associated with pathogen resistance. The treatment led to early increases in oxylipin levels, which are critical for activating defense pathways against pathogens.

Case Study 2: Behavioral Sensitivity in Mice

In a controlled experiment involving C57BL/6J mice, researchers evaluated the detection thresholds for various acetate esters. The findings indicated that this compound had a measurable impact on the animals' ability to discriminate odors at varying concentrations, highlighting its importance in olfactory research.

Therapeutic Potential

This compound's biological activity extends beyond plants and animals; it may also possess therapeutic properties. As a secondary metabolite, it could serve as a signaling molecule or defense agent in various biological systems. Its antioxidant properties have been suggested but require further investigation to elucidate potential applications in medicine.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for measuring density, viscosity, and sound velocity in pentyl acetate-containing binary mixtures?

Experimental determination involves using a vibrating-tube densimeter for density, an Ubbelohde viscometer for viscosity, and a pulse-echo technique for sound velocity. Measurements are conducted at controlled temperatures (e.g., 298.15–308.15 K) and atmospheric pressure. Data analysis employs the Redlich–Kister equation to model excess properties, revealing molecular interactions in mixtures with solvents like tetrahydrofuran .

Q. How is this compound synthesized in laboratory settings, and what factors influence reaction yield?

this compound is synthesized via acid-catalyzed esterification of pentanol with acetic acid. Key factors include:

  • Molar ratio of reactants (e.g., 1:1 to 1.5:1 pentanol:acetic acid)
  • Catalyst type (e.g., sulfuric acid or Brønsted-Lowry bases)
  • Temperature control (e.g., reflux conditions) Yield optimization involves monitoring conversion rates via gas chromatography and adjusting parameters like catalyst concentration .

Q. What safety protocols are critical when handling this compound in research laboratories?

  • Use fume hoods to avoid inhalation of vapors (flammability hazard: flash point 25°C).
  • Wear nitrile gloves to prevent skin contact, which may cause dermatitis.
  • Store in airtight containers away from oxidizing agents. Toxicity data indicate hydrolysis to pentanol, a competitive inhibitor of ethanol metabolism, necessitating metabolic studies in biological systems .

Advanced Research Questions

Q. How do catalytic interactions influence the kinetics of this compound reactions with ethanolamine?

Kinetic studies under Brønsted-Lowry acid/base catalysis (e.g., NaOH or H₂SO₄) reveal rate constants for product formation (e.g., 2-(acetylamino)ethyl acetate). Reaction schemes involve pseudo-first-order kinetics, with selectivity curves modeled using Arrhenius equations. Catalytic pathways reduce activation energy compared to non-catalytic reactions, validated via HPLC and mass spectrometry .

Q. What molecular interactions can be inferred from refractive index data in this compound-amine mixtures?

Lorentz-Lorenz correlations applied to refractive index deviations (Δn) indicate specific interactions (e.g., dipole-dipole or hydrogen bonding) between this compound and amines like N,N-diethylethanamine. Δn values become less negative as the acetate’s alkyl chain lengthens (methyl → pentyl), suggesting weaker interactions with bulkier esters .

Q. How does microbial metabolism affect this compound stability in food matrices during storage?

In fruit salads, microbial activity (e.g., yeast or bacteria) increases this compound concentrations via ester synthesis. High-pressure processing (HPP) reduces microbial load, stabilizing volatile profiles. GC-MS analysis tracks relative percentages of this compound, linking fluctuations to microbial viability .

Q. How can thermodynamic models predict phase behavior in this compound mixtures?

Extended Redlich–Kister equations correlate excess molar volumes (V^E) and viscosity deviations (Δη) in binary systems. For example, this compound-tetrahydrofuran mixtures exhibit negative V^E values, indicating strong intermolecular interactions. Predictive models integrate temperature-dependent parameters for industrial solvent design .

Q. Methodological Notes

  • Data Contradictions : Market reports (e.g., regional price trends) are excluded per academic focus .
  • Standardization : Use IUPAC nomenclature (e.g., "this compound" instead of "amyl acetate") to avoid ambiguity .

Properties

IUPAC Name

pentyl acetate
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InChI

InChI=1S/C7H14O2/c1-3-4-5-6-9-7(2)8/h3-6H2,1-2H3
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InChI Key

PGMYKACGEOXYJE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCOC(=O)C
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Molecular Formula

C7H14O2, Array
Record name N-AMYL ACETATE
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DSSTOX Substance ID

DTXSID1027263
Record name Pentyl acetate
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Molecular Weight

130.18 g/mol
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Physical Description

N-amyl acetate appears as a mixture of isomers. A clear colorless liquid with a banana-like odor. Flash point varies from 65 °F to 95 °F. Less dense (at 7.2 lb / gal) than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with a persistent banana-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a persistent banana-like odor.
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Boiling Point

295 °F at 760 mmHg (USCG, 1999), 149.2 °C, 149.00 to 150.00 °C. @ 760.00 mm Hg, 149 °C, 295 °F, 301 °F
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Flash Point

(n-) 91 °F (cc); (all isomers) 106F (cc); (iso-) 69 °F (cc) (USCG, 1999), 91 °F, 77 °F (25 °C) (CLOSED CUP), 60 °F (16 °C) (Closed cup), 25 °C c.c., 91 °F (n-), 106 °F (all isomers), 69 °F (iso-), 77 °F
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Solubility

0.2 % (NIOSH, 2023), Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.73X10+3 mg/L at 25 °C, 1.7 mg/mL at 20 °C, Solubility in water: poor, 0.2%
Record name N-AMYL ACETATE
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Density

0.876 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8756 at 20 °C, Relative density (water = 1): 0.88, 0.88
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Vapor Density

4.5 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

5.17 mmHg (USCG, 1999), 3.5 [mmHg], 3.5 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 0.65, 5.17 mmHg, 4 mmHg
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Record name N-AMYL ACETATE (PENTYL ACETATE)
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Color/Form

Colorless liquid

CAS No.

628-63-7
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Record name AMYL ACETATE
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Melting Point

less than -148 °F (USCG, 1999), -70.8 °C, -71 °C, -95 °F
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Record name N-AMYL ACETATE (PENTYL ACETATE)
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Synthesis routes and methods I

Procedure details

One of the commercially important ways to manufacture n-amyl acetate is by the catalytic esterification of n-amyl alcohol with acetic acid. n-Amyl acetate (b.p.=148.4° C.), n-amyl alcohol (b.p.=138.1° C.) and water (b.p.=100° C.) form a minimum ternary azeotrope boiling at 94.8° C. and containing 10.5 weight percent n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. n-Amyl acetate forms a binary azeotrope with water boiling at 95.2° C. containing 59 wt. % n-amyl acetate. n-Amyl alcohol also forms a binary minimum azeotrope with water which boils at 95.8° C. and contains 45.6 wt. % n-amyl alcohol. Thus in the esterification of n-amyl alcohol with acetic acid to form n-amyl acetate and water, the rectification of this mixture has two binary and a ternary azeotrope to contend with, and yields the lowest boiling constituent, namely the n-amyl acetate - n-amyl alcohol - water ternary azeotrope. It is therefore impossible to produce n-amyl acetate from n-amyl alcohol and water mixtures by rectification because the lower boiling ternary azeotrope will always come off overhead as the initial product. Any mixture of n-amyl acetate, n-amyl alcohol and water subjected to rectification at one atmosphere pressure will produce an overhead product boiling at 94.8° C. and containing 10.5 wt. % n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. Extractive distillation would be an attractive method of effecting the separation of n-amyl acetate from n-amyl alcohol if agents can be found that (1) will break the n-amyl acetate - n-amyl alcohol - water azeotrope and (2) are easy to recover from the n-amyl alcohol, that is, form no azeotrope with n-amyl alcohol and boil sufficiently above n-amyl alcohol to make the separation by rectification possible with only a few theoretical plates.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
n-amyl acetate n-amyl alcohol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the same reaction vessel as in Example 9 were charged bistriphenylphosphinedibromopalladium (0.198 g, 0.25 mmole), stannous chloride (0.095 g, 0.5 mmole), tetra-n-butylammonium chloride (0.139 g, 0.5 mmole) and n-amyl nitrite (60 ml, 406.6 mmoles), together with monochlorobenzene (200 ml). Then, ketene, carbon monooxide and nitrogen were introduced to the mixture at the rate of 10.4 ml/min (0.46 mmole/min), 300 ml/min and 100 ml/min, respectively, and the reaction was effected for 5 hours. During the reaction, 10 ml of a solution of triphenylphosphine and stannous chloride (0.25 mmole each) in N-methylpyrrolidone was added to the reaction system in 2.5 ml portions every 1 hour. The reaction proceeded smoothly for 5 hours without termination of the reaction to give di-n-amyl malonate (116.2 mmoles, 83.8%) and n-amyl acetate (20.5 mmoles, 14.7%).
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0.095 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0.139 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stannous chloride
Quantity
0.25 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
14.7%

Synthesis routes and methods III

Procedure details

The procedures of Example 14 were followed, except that 80 ml (536.9 mmoles) of n-amyl nitrite was used and that ketene was introduced at the rate of 11.3 ml/min (0.50 mmole/min). During the reaction, however, 15 ml, of a solution of triphenylphosphine (0.092 g, 0.375 mmole) and stannous chloride (0.072 g, 0.375 mmole) in N-methylpyrrolidone was added to the reaction system in 2.5 ml portions every 1 hour, and the reaction was effected at 90° C. for 6 hours. The gas chromatographic analysis revealed that di-n-amyl malonate (136.0 mmoles, 74.8%) and n-amyl acetate (45.4 mmoles, 25.0%) were obtained.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.092 g
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
0.072 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
di-n-amyl malonate
Quantity
136 mmol
Type
reactant
Reaction Step Four
Yield
25%

Synthesis routes and methods IV

Procedure details

The procedures of Example 11 were followed, except that ketene was introduced at the rate of 32.0 ml/min (1.43 mmole/min) and that triphenylphosphine (0.066 g, 0.25 mmole) was dissolved in the further added n-amyl nitrite (50 ml). The reaction proceeded smoothly for three hours, during which no deactivation of the catalyst was observed. The reaction product was analyzed by gas chromatography, revealing that n-di-amyl malonate (165.6 mmoles, 64.5%) and n-amyl acetate (32.9 mmoles, 12.8%) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.066 g
Type
reactant
Reaction Step Two
[Compound]
Name
n-di-amyl malonate
Quantity
165.6 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
12.8%

Synthesis routes and methods V

Procedure details

To the same reaction vessel as in Example 9 were charged bistriphenylphosphinedibromopalladium (0.198 g, 0.25 mmole), stannous chloride (0.095 g, 0.5 mmole), tetra-n-butylammonium chloride (0.139 g, 0.5 mmole) and n-amyl nitrite (70 ml, 474.4 mmoles), together with n-heptane (150 ml) and N-methylpyrrolidone (50 ml). Then, ketene, carbon monooxide and nitrogen were introduced to the mixture at the rate of 10.1 ml/min (0.45 mmole/min), 300 ml/min and 100 ml/min, respectively, and the reaction was effected at 90° C. for 5 hours. The reaction product was analyzed by gas chromatography, revealing that di-n-amyl malonate (82.3 mmoles, 60.7%) and n-amyl acetate (25.5 mmoles, 18.8%) were obtained.
[Compound]
Name
stannous chloride
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0.139 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
di-n-amyl malonate
Quantity
82.3 mmol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
18.8%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.